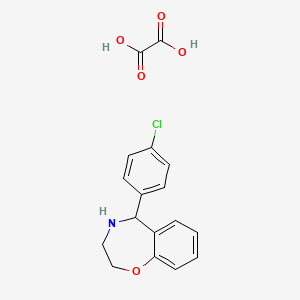

![molecular formula C19H13ClFN5O2 B2906733 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 852440-85-8](/img/structure/B2906733.png)

2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorophenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with hydrazine to form a hydrazone intermediate, followed by cyclization with ethyl acetoacetate to yield the pyrazolo[3,4-d]pyrimidine core . Subsequent acylation with 4-fluoroaniline and acetyl chloride under basic conditions completes the synthesis . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as using catalysts or varying temperature and solvent systems .

Análisis De Reacciones Químicas

2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents (e.g., ethanol, dichloromethane), varying temperatures, and specific catalysts or bases to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used, often resulting in structurally modified derivatives with potentially enhanced biological activity .

Aplicaciones Científicas De Investigación

2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorophenyl)acetamide has been extensively studied for its anticancer properties . It exhibits potent antiproliferative activity against various human cancer cell lines, including gastric, colorectal, and breast cancer cells . The compound induces apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential . Additionally, it has shown efficacy in reducing tumor growth in vivo without significant adverse effects .

Beyond oncology, this compound is also explored for its potential in treating other diseases, such as inflammatory disorders and neurodegenerative diseases, due to its ability to modulate specific molecular targets . Its versatility in chemical modifications allows researchers to design and synthesize analogs with improved pharmacological profiles .

Mecanismo De Acción

The mechanism of action of 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorophenyl)acetamide involves the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival . It targets specific kinases and transcription factors, leading to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic proteins . This results in the induction of programmed cell death (apoptosis) in cancer cells . The compound also interferes with the cell cycle, causing cell cycle arrest at specific phases, further inhibiting cancer cell growth .

Comparación Con Compuestos Similares

Similar compounds to 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorophenyl)acetamide include other pyrazolo[3,4-d]pyrimidine derivatives and pyrimidine-5-carbonitrile derivatives . These compounds share structural similarities and exhibit comparable biological activities, particularly in anticancer research . the unique substitution pattern and functional groups in this compound confer distinct pharmacological properties, such as enhanced potency and selectivity for certain cancer cell lines .

Similar Compounds

- 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives

- Pyrimidine-5-carbonitrile derivatives

- 4H-pyrido[1,2-a]pyrimidin-4-one derivatives

These compounds are often used as reference points in research to compare efficacy, toxicity, and mechanism of action, aiding in the development of more effective therapeutic agents .

Propiedades

IUPAC Name |

2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClFN5O2/c20-12-1-7-15(8-2-12)26-18-16(9-23-26)19(28)25(11-22-18)10-17(27)24-14-5-3-13(21)4-6-14/h1-9,11H,10H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRDLJUGMFCFYPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClFN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Fluoro-2-(3-morpholinopropyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2906650.png)

![N-(2-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2906651.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2906654.png)

![Methyl 3-[(2-chloroacetyl)amino]-3-(4-isopropylphenyl)propanoate](/img/structure/B2906656.png)

![9H-Fluoren-9-ylmethyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate;hydrochloride](/img/structure/B2906660.png)

![2-[6-(4-Ethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2906669.png)

![2-(methylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2906670.png)

![{1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B2906673.png)